molecular formula C8H7N B1628467 1H-Cyclopenta[b]pyridine CAS No. 270-88-2

1H-Cyclopenta[b]pyridine

Cat. No.: B1628467
CAS No.: 270-88-2
M. Wt: 117.15 g/mol
InChI Key: FGFBEHFJSQBISW-UHFFFAOYSA-N
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Description

1H-Cyclopenta[b]pyridine is a useful research compound. Its molecular formula is C8H7N and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-7-4-2-6-9-8(7)5-1/h1-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFBEHFJSQBISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591862
Record name 1H-Cyclopenta[b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270-88-2
Record name Pyrindine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000270882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Cyclopenta[b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRINDINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualization Within Heterocyclic Chemistry and Fused Ring Systems Research

Heterocyclic chemistry is a major branch of chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. researchgate.net A significant area within this field is the study of fused ring systems, where two or more rings share a pair of atoms. The 1H-Cyclopenta[b]pyridine scaffold is a prime example of a fused heterocyclic system, integrating a pyridine (B92270) ring and a cyclopentane (B165970) ring. guidechem.comcymitquimica.com This structure is also known by other names such as 2,3-Cyclopentenopyridine and Pyrindine. cymitquimica.comnih.gov

The pyridine ring, a six-membered heterocycle with one nitrogen atom, imparts basicity and unique reactivity to the molecule. cymitquimica.com The fusion of the five-membered cyclopentane ring introduces conformational constraints and specific stereochemical properties. The partially saturated nature of the cyclopentane ring in derivatives like 6,7-Dihydro-5H-cyclopenta[b]pyridine allows for a three-dimensional structure that is of interest in medicinal chemistry. cymitquimica.comnih.gov

The structural properties of this compound and its derivatives have been investigated using various spectroscopic and computational methods. chemicalbook.com These studies are crucial for understanding the molecule's reactivity and potential applications.

Significance of the 1h Cyclopenta B Pyridine Scaffold in Modern Organic Synthesis and Materials Science Research

Cyclization Reactions in the Construction of the this compound Scaffold

Cyclization reactions represent a fundamental approach to the synthesis of the this compound core, involving the formation of one or both of the fused rings. These methods can be broadly categorized into photochemical cyclizations, ring-closing reactions, and condensation/annulation-type reactions.

Photochemical Cyclization Approaches

Photochemical methods offer unique pathways for the synthesis of complex molecular architectures, often under mild conditions. These reactions utilize light energy to promote intramolecular cyclizations, leading to the formation of new ring systems.

UV-promoted intramolecular cyclizations are a powerful tool in organic synthesis for the construction of cyclic and heterocyclic compounds. While direct UV-promoted cyclization to form the unsubstituted this compound scaffold is not widely documented, the principles can be understood from related systems, such as the photocyclization of styrylpyridines.

The irradiation of cis-styrylpyridines can lead to the formation of azaphenanthrenes through a photocyclization process. nih.govacs.orgacs.org For instance, the irradiation of cis-stilbene, a related diarylethylene, results in photocyclization to a trans-4a,4b-dihydrophenanthrene intermediate, which, in the presence of an oxidant, yields phenanthrene. acs.org Similarly, cis-isomers of styrylpyridines undergo analogous transformations to produce azaphenanthrenes. acs.org

In the case of 3-styrylpyridine, anaerobic photocyclization leads to the highly regioselective formation of 2-azaphenanthrene. nih.govacs.org The proposed mechanism involves the conversion of the initial 4a,4b-dihydroazaphenanthrene photoproduct into a more stable 1,4-dihydropyridine (B1200194) intermediate through a formal 1,7-hydrogen shift. acs.org This intermediate is then oxidized to the final azaphenanthrene product. acs.org The regioselectivity of these photocyclizations in 3-substituted stilbene-like molecules is influenced by the relative rates of ring-opening and sigmatropic rearrangements of the dihydrophenanthrene-type intermediates, as well as their reactions with oxidants. nih.govacs.org

Although these examples lead to six-membered ring formation, the underlying principles of photoinduced intramolecular cyclization of a side chain onto a pyridine (B92270) ring are relevant. A suitably substituted vinyl pyridine derivative could potentially undergo a similar photochemical cyclization to form the five-membered ring of the this compound system.

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can be harnessed to initiate complex cyclization cascades. This methodology has been successfully applied to the synthesis of highly functionalized derivatives of the cyclopenta[b]pyridine core.

A notable example is the environmentally friendly photochemical synthesis of 4a,7a-dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione. researchgate.netmdpi.com This approach utilizes a starting material derived from allomaltol, which contains a 3-hydroxypyran-4-one moiety. researchgate.netmdpi.com The key steps of the proposed reaction mechanism are as follows:

Excitation and ESIPT: Upon UV irradiation, the starting molecule is promoted to an excited state, where a rapid intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen of the pyranone ring. mdpi.com

Ring Contraction: This ESIPT process leads to the formation of a zwitterionic intermediate which then transforms into a bicyclic oxirane. Subsequent opening of the oxirane ring results in the formation of an α-hydroxy-1,2-diketone intermediate. mdpi.com

Intramolecular Cyclization: The newly formed cyclopentene-1,2-dione fragment is then trapped by an intramolecular reaction with the amide group present in the side chain. This final cyclization step yields the target spiro-cyclopenta[b]pyridine derivative. mdpi.com

A significant advantage of this particular method is the use of water as a solvent, highlighting its potential as a green chemical process. researchgate.netmdpi.com The synthesis of related tetrahydro-1H-cyclopenta[b]pyridine-2,7-diones from allomaltol derivatives containing an amide group has also been reported, further demonstrating the utility of this photochemical approach. researchgate.net

Ring-Closing Reactions for Bicyclic Pyridine Systems

Ring-closing reactions, particularly ring-closing metathesis (RCM), are a versatile and powerful strategy for the synthesis of cyclic compounds, including those containing a pyridine ring. organic-chemistry.org RCM typically involves the intramolecular reaction of a diene in the presence of a transition metal catalyst, such as a ruthenium-based Grubbs catalyst, to form a cyclic alkene with the elimination of a small volatile alkene like ethene. organic-chemistry.org

While the direct synthesis of the parent this compound via RCM is not extensively detailed, the application of this methodology to closely related systems demonstrates its potential. For instance, a highly diastereoselective synthesis of the octahydro-1H-cyclopenta[c]pyridine skeleton has been achieved through a Pd/Au-relay catalyzed cascade reaction. rsc.org This sequence involves an intramolecular Heck-type cyclization followed by a Sonogashira coupling and a 1,5-enyne cyclization to construct the fused bicyclic system with excellent diastereoselectivity. rsc.org

Furthermore, RCM has been employed in the synthesis of substituted pyridines. rsc.orgnih.gov One strategy involves a three-step sequence of alkylation, RCM, and aromatization. nih.gov For example, a diallylic α-aminonitrile can be synthesized and then subjected to RCM to form the dihydropyridine (B1217469) ring, which is subsequently aromatized to the corresponding pyridine derivative. nih.gov Another approach uses RCM of a suitable diene followed by elimination of a sulfinate to generate the aromatic pyridine ring. rsc.org

These examples underscore the feasibility of using ring-closing strategies to construct the cyclopenta[b]pyridine framework, provided a suitable acyclic precursor containing a pyridine or pyridine precursor moiety and two terminal alkenes at appropriate positions is designed.

Condensation and Annulation-Type Reactions

Condensation and annulation reactions are classical and widely used methods for the synthesis of heterocyclic compounds, including derivatives of this compound. These reactions typically involve the formation of the fused ring system through the reaction of a cyclopentanone derivative or a related precursor with a suitable nitrogen-containing component.

One common approach involves the reaction of a cyclopentanone derivative with a compound containing an active methylene (B1212753) group and an ammonia (B1221849) source. For example, 2-amino-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile has been synthesized by reacting 2-benzylidenecyclopentanone (B176167) with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) in refluxing ethanol. scispace.com

Another strategy utilizes sodium (2-oxocyclopentylidene)methanolate as a key precursor. Its reaction with 2-cyano-N'-(1-aryl(heteryl)ethylidene)acetohydrazides leads to the formation of 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles. mdpi.com Similarly, the reaction of (Z)-(2-oxocyclopentylidene)methanolate with cyanothioacetamide in the presence of piperidinium (B107235) acetate yields 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile. researchgate.net

A cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution has been used to synthesize various 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles. nih.gov

The following table summarizes some of the reported condensation and annulation reactions for the synthesis of this compound derivatives.

Starting MaterialsReagents/ConditionsProductReference
2-Benzylidenecyclopentanone, MalononitrileAmmonium acetate, Ethanol, Reflux2-Amino-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile scispace.com
Sodium (2-oxocyclopentylidene)methanolate, 2-Cyano-N'-(1-aryl(heteryl)ethylidene)acetohydrazides-2-Oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles mdpi.com
(Z)-(2-Oxocyclopentylidene)methanolate, CyanothioacetamidePiperidinium acetate2-Thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile researchgate.net
2,5-Diarylidenecyclopentanone, PropanedinitrileSodium alkoxide2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles nih.gov

Multi-Component Reactions (MCRs) for this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

Several MCRs have been developed for the synthesis of complex fused heterocyclic systems containing the cyclopenta[b]pyridine core. An efficient protocol for the synthesis of polyfunctionalized tetrahydrocyclopenta scispace.comresearchgate.netpyrrolo[2,3-b]pyridine derivatives has been developed via a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. beilstein-journals.org This reaction proceeds in refluxing acetonitrile (B52724) without the need for a catalyst and affords the products in high yields and with high diastereoselectivity. beilstein-journals.org The proposed mechanism involves the in situ generation of an activated 5-(alkylimino)cyclopenta-1,3-diene from the reaction of the alkyl isocyanide with two molecules of the but-2-ynedioate, followed by a formal [3+2] cycloaddition with the 1,4-dihydropyridine. beilstein-journals.org

Another novel multicomponent method for the synthesis of new cyclopenta[b]pyridine derivatives utilizes vinilydene Meldrum's acid, ethyl 2-amino-4-dioxo-4-arylbutanoates, activated acetylenic compounds, and primary amines. nih.gov This reaction is performed at ambient temperature in water, making it an environmentally friendly approach. The advantages of this technique include high product yields, short reaction times, and straightforward product separation. nih.gov

The table below provides an overview of these multi-component reactions.

ComponentsConditionsProduct TypeReference
Alkyl isocyanides, Dialkyl but-2-ynedioates, 5,6-Unsubstituted 1,4-dihydropyridinesAcetonitrile, RefluxPolyfunctionalized tetrahydrocyclopenta scispace.comresearchgate.netpyrrolo[2,3-b]pyridines beilstein-journals.org
Vinilydene Meldrum's acid, Ethyl 2-amino-4-dioxo-4-arylbutanoates, Activated acetylenic compounds, Primary aminesWater, Ambient temperatureCyclopenta[b]pyridine derivatives nih.gov

Metal-Catalyzed Synthetic Protocols for this compound Architectures

Metal catalysis provides powerful and efficient pathways to the this compound core, enabling the construction of complex molecular architectures through various coupling and cyclization strategies.

Palladium-Catalyzed Approaches

Palladium catalysts are instrumental in the synthesis of fused pyridine systems, including the cyclopenta[b]quinoline framework, which contains the this compound moiety. A notable method involves a sequential Sonogashira coupling and annulation reaction. For instance, the reaction of o-alkynyl aldehydes with sodium sulfide (B99878) in the presence of palladium(II) acetate and triphenylphosphine (B44618) leads to the formation of highly functionalized 3-alkylsulfanyl-2-aryl-cyclopenta[b]quinolin-1-ones. researchgate.net This process demonstrates an unusual mode of ring closure where sulfur acts as a soft nucleophile. researchgate.net

Another significant palladium-catalyzed strategy is intramolecular C–H arylation. This method has been successfully applied to pyridine derivatives to create multiply fused heteroaromatic compounds. beilstein-journals.org For example, the cyclization of 2-quinolinecarboxyamide bearing a C-Br bond on the N-aryl group can be achieved using a palladium acetate catalyst, with the yield significantly improving with the addition of a phosphine (B1218219) ligand like triphenylphosphine. beilstein-journals.org The reaction proceeds at the C-H bond on the pyridine ring adjacent to the amide group. beilstein-journals.org

Table 1: Palladium-Catalyzed Synthesis of Cyclopenta[b]quinoline Derivatives

Starting Materials Catalyst System Product Yield Reference
o-Alkynyl aldehyde, Sodium sulfide Pd(OAc)₂, PPh₃ 3-Alkylsulfanyl-2-aryl-cyclopenta[b]quinolin-1-one - researchgate.net
2-Quinolinecarboxyamide (N-aryl-Br) Pd(OAc)₂, PPh₃ Fused Quinolinone 94% beilstein-journals.org

Relay Catalysis in Polycyclic Pyridine Systems

Relay catalysis, where two or more catalytic cycles operate sequentially to construct complex molecules from simple precursors, has emerged as a powerful strategy. A Pd/Au relay catalysis system has been noted for the synthesis of this compound. smolecule.com A similar Pd/Au-relay catalyzed cascade reaction has been developed for the diastereoselective synthesis of the octahydro-1H-cyclopenta[c]pyridine skeleton, a structural isomer of the target compound. researchgate.net This process involves a sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization, showcasing the potential of this approach for related polycyclic systems. researchgate.net

Other bimetallic relay systems have also been explored. For example, a Pd(0)/Au(I) relay catalysis strategy is used to convert propargylic cyclic carbonates into furans. dntb.gov.ua Additionally, a relay system combining a transition metal (like silver acetate or copper) with a Lewis base (such as 4-dimethylaminopyridine (B28879) or a chiral pyrrolidinopyridine) has been used to synthesize quinolines and other heterocyclic structures. dntb.gov.uaresearchgate.net These methodologies highlight a growing trend in employing cooperative catalysis to achieve complex molecular transformations efficiently.

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, synthetic methods are increasingly being developed to minimize environmental impact. This includes the use of environmentally benign solvents like water and energy-efficient techniques such as microwave irradiation.

Aqueous Media Utilization in Synthesis

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. mdpi.com A novel multicomponent method for synthesizing new cyclopenta[b]pyridine derivatives has been developed that operates in water at ambient temperature. researchgate.net This reaction utilizes vinilydene Meldrum's acid, ethyl 2-amino-4-dioxo-4-arylbutanoates, activated acetylenic compounds, and primary amines, offering high yields and simple product separation. researchgate.net

Furthermore, a photochemical method has been established for constructing substituted 4a,7a-dihydroxy-3,4,4a,7a-tetrahydro-1H-cyclopenta[b]pyridine-2,7-diones in aqueous media. researchgate.netresearchgate.net This environmentally friendly approach uses UV irradiation of readily available allomaltol derivatives. researchgate.net The reaction proceeds through a photoinduced contraction of the allomaltol ring followed by intramolecular cyclization. researchgate.netresearchgate.net A key advantage of this protocol is the use of water as the solvent, avoiding toxic organic solvents. mdpi.com

Table 3: Synthesis of this compound Derivatives in Aqueous Media

Method Starting Materials Conditions Product Key Advantage Reference
Multicomponent Reaction Vinilydene Meldrum's acid, etc. Ambient temperature, Water Cyclopenta[b]pyridine derivatives High yields, Simple work-up researchgate.net
Photochemical Reaction Allomaltol derivative with amide group UV irradiation (312 nm), Water 4a,7a-dihydroxy-tetrahydro-1H-cyclopenta[b]pyridine-2,7-dione Environmentally friendly solvent mdpi.comresearchgate.netresearchgate.net

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced energy efficiency. organic-chemistry.org The Bohlmann-Rahtz pyridine synthesis, a classic method for preparing substituted pyridines, has been adapted to a one-pot, microwave-assisted procedure. organic-chemistry.org This method allows for the reaction of ethyl β-aminocrotonate with various alkynones at 170°C, yielding tri- or tetrasubstituted pyridines in as little as 10-20 minutes with excellent regiocontrol. organic-chemistry.org The efficiency of this reaction can be further improved by using polar solvents or catalysts like acetic acid. organic-chemistry.org This protocol has also been successfully transferred to continuous flow microwave reactors for scalable production. beilstein-journals.org

This technology has also been applied to the synthesis of related fused ring systems. For example, microwave-assisted intramolecular dehydrogenative Diels-Alder reactions have been used to synthesize functionalized cyclopenta[b]naphthalenes from styrenyl derivatives. univpancasila.ac.id The application of microwave heating provides a rapid and efficient route to the core structures necessary for building more complex molecules like this compound and its analogues.

Table 4: Microwave-Assisted Pyridine Synthesis

Reaction Name Reactants Conditions Product Time Reference
Bohlmann-Rahtz Ethyl β-aminocrotonate, Alkynone Microwave irradiation, 170°C Tri/tetrasubstituted pyridine 10-20 min organic-chemistry.org
Diels-Alder Styrenyl derivatives Microwave irradiation Cyclopenta[b]naphthalene - univpancasila.ac.id

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives is a challenging yet crucial area of research, as the spatial arrangement of substituents can significantly influence the biological activity and physical properties of these compounds. Methodologies that can selectively produce one diastereomer over others are highly sought after.

Diastereoselective reactions for the synthesis of this compound derivatives often involve the formation of multiple stereocenters in a single, controlled process. These methods can include photochemical reactions and cyclocondensation reactions, where the facial selectivity of the key bond-forming steps is directed by the existing stereochemistry of the substrates or by the reaction conditions.

Photochemical [2+2] Cycloaddition-Rearrangement

A notable diastereoselective method for the synthesis of substituted 3,4,4a,7a-tetrahydro-1H-cyclopenta[b]pyridine-2,7-diones has been developed. rsc.orgresearchgate.net This approach is based on a photoinduced contraction of an allomaltol ring system bearing an amide side chain, followed by an intramolecular cyclization. rsc.orgresearchgate.net The reaction proceeds with high diastereoselectivity, yielding only a single diastereomer. The stereochemistry of the resulting product has been unequivocally confirmed by X-ray diffraction analysis. rsc.orgresearchgate.net

The key steps of this process are believed to be a photoinduced rearrangement of the starting allomaltol derivative to an unstable α-hydroxy-1,2-diketone intermediate, which then undergoes a spontaneous intramolecular cyclization. The amide function in the side chain acts as an internal nucleophile, trapping the diketone and forming the cyclopenta[b]pyridine core. The high diastereoselectivity is attributed to the sterically favored approach of the amide nitrogen to one of the carbonyl groups in the transient intermediate.

A specific example of this methodology is the synthesis of 4a,7a-dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione from a corresponding allomaltol-derived acetamide. mdpi.com This reaction proceeds in water, highlighting its potential as an environmentally friendly synthetic route. mdpi.com The reaction yields the photoproduct in high yield (81%) without the need for extensive purification. mdpi.com

Cyclocondensation Reactions

Another effective approach for the diastereoselective synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a cyclocondensation reaction. nih.govnih.govresearchgate.net In this methodology, 2,5-diarylidenecyclopentanone derivatives react with propanedinitrile in the presence of a sodium alkoxide to yield highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles. nih.govresearchgate.net

While the primary focus of the reported studies was the efficient synthesis of these compounds, the formation of a single, highly pure product from starting materials with the potential to form multiple stereoisomers suggests a high degree of diastereoselectivity in the cyclocondensation step. nih.gov The proposed mechanism involves a series of conjugate additions and an intramolecular cyclization, where the stereochemical outcome is likely controlled by thermodynamic factors, leading to the most stable diastereomer.

The following table summarizes the key aspects of this diastereoselective cyclocondensation reaction:

Starting MaterialsReagents and CatalystProductYieldRef
2,5-bis(2-pyridinylmethylene)cyclopentanone, propanedinitrileSodium ethoxide in ethanol2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile77% nih.gov
2,5-bis(2-pyridinylmethylene)cyclopentanone, propanedinitrileSodium methoxide (B1231860) in methanol2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile- nih.gov
2,5-bis(pyridin-4-ylmethylene)cyclopentanone, propanedinitrileSodium methoxide in methanol2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile- nih.gov
2,5-bis(2-methoxybenzyliden)cyclopentanone, propanedinitrileSodium ethoxide in ethanol7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile- nih.gov

These diastereoselective methodologies provide valuable tools for the synthesis of structurally complex this compound derivatives, paving the way for the exploration of their properties and potential applications.

Reactivity and Reaction Mechanisms of 1h Cyclopenta B Pyridine Systems

Intramolecular Rearrangements and Ring Contraction Pathways

Intramolecular rearrangements and ring contraction pathways are significant transformation processes for systems containing the 1H-cyclopenta[b]pyridine scaffold. One notable example involves the dearomative dimerization of quinolines, which can subsequently undergo skeletal rearrangement. For instance, 2,3-dihydro-1H-cyclopenta[b]quinolines have been shown to rearrange to tetrahydro-1H-carbazoles through a process that can involve a 1,2-aryl migration and ring-contraction sequence. chemrxiv.org This type of rearrangement highlights the potential for significant structural modifications of the fused ring system.

Another important ring contraction pathway is observed in the reactions of o-quinones. For example, the reaction of certain o-quinone derivatives can lead to the contraction of the o-quinone ring, resulting in the formation of cyclopenta[b]pyrrole-3,4-dione derivatives. researchgate.netacs.org The mechanism of these reactions has been investigated using density functional theory (DFT), providing insights into the complex transformations involved. acs.org

Photoreactivity and Photoinduced Transformations of the this compound Core

The this compound core and its derivatives exhibit notable photoreactivity, undergoing various transformations upon exposure to UV light. These reactions are a key area of study in organic photochemistry and have led to the development of novel synthetic methods. zioc.ru

A significant photoinduced transformation involves the synthesis of this compound-2,7-diones from allomaltol derivatives. zioc.ru This process is initiated by the photoinduced contraction of a 4-pyranone ring, which generates an unstable α-hydroxy-1,2-diketone intermediate. zioc.ru This intermediate is then trapped intramolecularly by a side chain amide function, leading to the formation of the cyclopenta[b]pyridine core. zioc.ru The structures of the resulting photoproducts have been confirmed by X-ray diffraction. rsc.orgresearchgate.net

The solvent can play a crucial role in these photochemical reactions. While acetonitrile (B52724) has been used due to the good solubility of starting materials, water has been successfully employed as an environmentally friendly solvent for certain allomaltol derivatives, leading to high yields of the photoproduct without the need for extensive purification. mdpi.com

Photoinduced Contraction of Fused Pyranone Fragments

A key step in the photoreactivity of many precursors to this compound systems is the photoinduced contraction of a fused pyranone fragment. rsc.orgresearchgate.net This reaction is a general pathway for 3-hydroxypyran-4-one derivatives upon UV irradiation. researchgate.net The process is often initiated by an excited-state intramolecular proton transfer (ESIPT). mdpi.com

The proposed mechanism for this contraction involves the following steps mdpi.com:

UV light excites the starting 3-hydroxypyran-4-one derivative, leading to an excited state.

Rapid proton transfer occurs in the excited state, forming a photoisomer.

Relaxation of the photoisomer leads to a zwitterionic intermediate.

This unstable intermediate transforms into a bicyclic oxirane.

The oxirane ring opens to form an α-hydroxy-1,2-diketone.

This unstable α-hydroxy-1,2-diketone is a key intermediate that can be trapped by various intramolecular or intermolecular reactions to yield a variety of stable final products, including the this compound core. researchgate.netmdpi.com This photochemical cascade offers a powerful method for constructing complex heterocyclic systems. zioc.ruacs.org

Electrophilic and Nucleophilic Functionalization Patterns

The this compound ring system is amenable to both electrophilic and nucleophilic functionalization, allowing for the introduction of a wide range of substituents.

Electrophilic Functionalization: The pyridine (B92270) ring within the this compound scaffold is generally electron-deficient, which can make electrophilic aromatic substitution challenging. uiowa.edu However, activation of the ring system can facilitate such reactions. For instance, in related pyrazolo[1,5-a]pyridine (B1195680) systems, which share the pyridine core, electrophilic substitution occurs at specific positions on the electron-rich pyrazole (B372694) ring. vulcanchem.com For the this compound system itself, strategies often involve the functionalization of precursors. For example, Cp*Co(III)-catalyzed dual C(sp²)–H functionalization of 1-(pyridin-2-yl)-indoles with diynes has been used to construct cyclopenta[b]carbazole scaffolds, which incorporate the cyclopenta[b]pyridine motif. acs.org

Nucleophilic Functionalization: Nucleophilic aromatic substitution (SNAr) is a more common pathway for functionalizing the pyridine ring in this compound and related heterocycles. uiowa.edu The presence of the nitrogen atom facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen. The reactivity can be enhanced by the presence of electron-withdrawing groups or by activation of the pyridine ring with a Lewis acid. sci-hub.se For example, zinc-based Lewis acids have been shown to activate pyridine and its analogues towards nucleophilic aromatic substitution. sci-hub.se

The synthesis of substituted 2-(ortho-hydroxyaryl)cyclopenta[b]pyridines has been achieved through a pseudo-five component reaction, demonstrating a complex nucleophilic addition and cyclization cascade. researchgate.net Additionally, the reaction of cyclopenta[b]pyran-2-one with nucleophiles like hydrazine (B178648) leads to the formation of cyclopenta[b]pyridin-2(1H)-ones, showcasing a ring transformation initiated by nucleophilic attack. clockss.org

Tautomeric Equilibria and their Influence on Chemical Transformations

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, can significantly influence the chemical reactivity and properties of this compound derivatives. clockss.org This phenomenon is particularly relevant for derivatives containing hydroxyl or amino substituents.

For instance, 1,2-dihydropyrrolo[2,3-b]pyridin-3-one, an analogue of indoxyl with a fused electron-deficient ring, exhibits keto-enol tautomerism. rsc.org The position of the equilibrium is influenced by the solvent polarity. In chloroform, the keto tautomer is dominant, while the enol form is favored in dimethyl sulfoxide. rsc.org This tautomeric behavior affects the compound's reactivity, as the different tautomers present distinct reactive sites.

In another example, UV-mediated synthesis of benzo zioc.ruresearchgate.netimidazo[1,2-a]cyclopenta[e]pyridine derivatives from allomaltols containing a benzimidazole (B57391) fragment results in photoproducts that exhibit ring-chain-ring tautomerism in solution. researchgate.netresearchgate.net While X-ray analysis shows that these compounds exist in a single isomeric form in the solid state, in solution, an equilibrium between different cyclic and open-chain forms exists. researchgate.net This tautomerism can be exploited, as derivatization reactions can trap specific tautomeric forms. researchgate.net

The study of tautomeric equilibria is often carried out using spectroscopic methods, such as NMR, to determine the ratio of tautomers present under different conditions. rsc.org Computational methods, like density functional theory (DFT), are also employed to understand the thermodynamic stability of the different tautomeric forms. researchgate.netrsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 1h Cyclopenta B Pyridine Compounds

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. It is a rapid and effective method for identifying the presence of specific functional groups within a molecule. In the context of 1H-cyclopenta[b]pyridine derivatives, IR spectroscopy can confirm the presence of key structural features.

For example, the IR spectrum of a 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione derivative shows characteristic absorption bands for the carbonyl groups (C=O) of the dione (B5365651) functionality. semanticscholar.org Similarly, for derivatives containing a nitrile group (C≡N), a sharp absorption band is observed in the region of 2200-2300 cm-1. nih.govacs.org The C-H stretching vibrations of the aliphatic cyclopentane (B165970) ring and the aromatic pyridine (B92270) ring also give rise to characteristic bands. nih.govacs.org

Functional GroupTypical IR Absorption Range (cm-1)Reference
C=O (Ketone)~1700
C=O (Ester)~1700
C≡N (Nitrile)2204 - 2214 nih.gov, acs.org
C-H (aliphatic)2899 - 2981 nih.govacs.orgmdpi.com
C-H (aromatic)3016 - 3067 nih.govacs.orgmdpi.com
N-H3328 - 3488 scirp.org
O-H3233 - 3443 mdpi.com

This table lists characteristic IR absorption frequencies for common functional groups found in this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) in Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique elemental formula. This is a critical step in the identification of newly synthesized compounds.

For this compound derivatives, HRMS is used to confirm the molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. rsc.orgacs.org A close match between these two values provides strong evidence for the proposed structure. For example, in the characterization of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, HRMS (ESI) was used to determine the elemental composition of the synthesized compounds, with the found mass closely matching the calculated mass for the [M+H]+ ion. rsc.org The structure of photochemically synthesized 3,4,4a,7a-tetrahydro-1H-cyclopenta[b]pyridine-2,7-dione derivatives has also been confirmed using high-resolution mass spectrometry. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies of 1h Cyclopenta B Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for studying the electronic structure, reactivity, and spectroscopic properties of molecules containing the 1H-cyclopenta[b]pyridine core. Its balance of computational cost and accuracy makes it suitable for a wide range of applications.

Elucidation of Reaction Mechanisms via DFT

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers, thereby clarifying reaction mechanisms.

Research has employed DFT methods to unravel the complex mechanisms involved in the synthesis of new heterocyclic systems derived from this compound. For instance, the formation of this compound-4,5-diones through the coupling of sterically crowded o-quinones with arylamines and acetone (B3395972) has been investigated. researchgate.net DFT calculations, specifically using the B3LYP functional with the 6–311++G(d,p) basis set, were crucial in examining a reaction mechanism that involves intramolecular 1,2-shifts and intermolecular transfers of tert-butyl groups. researchgate.netresearchgate.net Similarly, the mechanisms for the formation of related 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones and pyrindino[1,2-a]indoles were proposed based on DFT calculations at the PBE0/6-311G(d,p)//6-311++G(d,p) level of theory. acs.orgacs.org These studies help to understand the competitive reaction pathways, such as the researchgate.netresearchgate.net-sigmatropic shift of a nitro group, with calculated activation barriers providing quantitative insight into the reaction feasibility. acs.org

In the field of catalysis, DFT has been used to study the mechanism of transfer hydrogenation of substrates like this compound, where it was found to be selectively reduced on the cyclopentadiene (B3395910) portion. semanticscholar.org

Table 1: DFT Methods in Reaction Mechanism Studies of this compound Derivatives
System/Reaction StudiedDFT Functional/Basis SetKey Mechanistic InsightReference
Synthesis of this compound-4,5-dionesB3LYP/6–311++G(d,p) (SMD)Elucidation of intramolecular 1,2-shift and intermolecular transfer of tert-butyl groups. researchgate.netresearchgate.net
Formation of 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-dionesPBE0/6-311G(d,p)//6-311++G(d,p)Investigation of o-quinone ring contraction and competitive reaction pathways, including a researchgate.netresearchgate.net-sigmatropic shift. acs.orgacs.org
Iridacycle-catalyzed imine transfer hydrogenationNot SpecifiedInvestigation of hydride formation and transfer steps. semanticscholar.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This aids in structure elucidation by correlating theoretical data with experimental spectra.

For derivatives of 1,4-dihydropyridine (B1200194), which includes the 4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine skeleton, DFT calculations have been employed to predict ¹³C NMR chemical shifts. researchgate.netresearchgate.net This theoretical prediction assists in the analysis of different conformers by comparing the calculated shifts with the observed experimental values. researchgate.netresearchgate.net The structures of newly synthesized compounds containing the octahydro-1H-cyclopenta[b]pyridine framework have been confirmed through a combination of experimental techniques, including ¹H and ¹³C NMR, and are supported by computational data. iucr.orguni-koeln.de

Electronic Structure and Excited State Analysis

Understanding the electronic structure, including frontier molecular orbitals (HOMO and LUMO), and the nature of electronic transitions is crucial for predicting the photophysical and electronic properties of molecules. Time-dependent DFT (TD-DFT) is a primary tool for studying excited states.

TD-DFT studies have been conducted on dihydropyridine (B1217469) derivatives to analyze their electronic spectra. researchgate.netresearchgate.net These analyses help to identify the electronic transitions responsible for observed absorption bands and provide insights into properties like nonlinear optics (NLO). researchgate.netresearchgate.net The analysis of frontier orbitals establishes the density of donor and acceptor sites within the molecule. researchgate.net Furthermore, investigations into Excited-State Intramolecular Proton Transfer (ESIPT) in related fluorescent dyes have utilized computational methods to understand the photophysical processes. researchgate.net The annelation of a cyclopentadienyl (B1206354) ring with a heterocyclic fragment, as in this compound, is a known strategy to fundamentally alter the electronic and structural characteristics of η⁵‐coordinated ligands in organometallic chemistry. researchgate.net

Conformational Landscape Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Computational methods allow for the exploration of the conformational landscape to identify stable conformers.

Table 2: Conformational Analysis of this compound Derivatives
Compound ClassObserved/Predicted ConformationAnalytical MethodReference
Tetrahydro-1H-cyclopenta[b]pyridine derivativesShallow-boat, nearly planarX-ray Diffraction, DFT researchgate.netresearchgate.netresearchgate.net
Hexahydroquinoline derivativesDistorted boat, envelopeX-ray Diffraction iucr.org
Octahydro-1H-cyclopenta[b]pyridine scaffoldConformationally restrictedSynthesis design dntb.gov.uaknu.ua

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into their dynamics, conformational changes, and interactions with their environment, such as solvents.

MD simulations have been applied to study derivatives of this compound. For example, simulations using the OPLS-AA force field in an explicit solvent model were used to investigate a system containing a 6,7-dihydro-1H-cyclopenta[b]pyridine-4-carboxylic acid derivative. uni-regensburg.de In other research, molecular dynamics simulations helped to rationalize the quantum yields in the formation of different cyclic isomers during photochemical reactions. colab.ws

Quantum Chemical Approaches to Intermolecular Interactions

The study of non-covalent interactions is critical for understanding crystal packing, molecular recognition, and the properties of condensed-phase systems. Quantum chemical methods are employed to characterize and quantify these interactions.

Applications and Functional Materials Derived from 1h Cyclopenta B Pyridine

Role as Building Blocks in Complex Organic Synthesis

The 1H-Cyclopenta[b]pyridine core and its derivatives are recognized as important building blocks in organic synthesis. researchgate.net Their fused bicyclic structure provides a rigid framework that can be elaborated into more complex molecular architectures. google.com Synthetic chemists utilize these compounds as starting materials or key intermediates to construct a variety of polycyclic and heterocyclic systems.

The reactivity of the pyridine (B92270) and cyclopentane (B165970) rings allows for numerous chemical transformations. For instance, derivatives such as methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate are employed to build more intricate molecules through reactions like cyclization and functional group modifications. google.com Multi-component reactions are often used to efficiently synthesize highly substituted cyclopenta[b]pyridine derivatives in high yields. One such method involves the reaction of vinilydene Meldrum's acid, ethyl 2-amino-4-dioxo-4-arylbutanoates, activated acetylenic compounds, and primary amines in water at room temperature. researchgate.net Another approach is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone and propanedinitrile, which yields highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. rug.nl

Furthermore, photochemical methods have been developed to assemble the substituted 3,4,4a,7a-tetrahydro-1H-cyclopenta[b]pyridine-2,7-dione core from allomaltol derivatives. google.com This approach involves a photoinduced contraction of the allomaltol ring followed by an intramolecular cyclization of an unstable intermediate. google.com The synthesis of complex heterocyclic compounds, such as those containing a benzothieno[3',2':3,4]cyclopenta[1,2-b]pyridine core, highlights the role of the cyclopenta[b]pyridine moiety as a central structural unit. researchgate.net These synthetic strategies underscore the importance of the cyclopenta[b]pyridine framework in accessing novel and structurally diverse molecules.

Materials Science Applications of this compound Derivatives

The unique electronic and photophysical properties of molecules derived from the this compound scaffold have led to their application in various areas of materials science, from advanced dyes to components for 3D printing.

Functional Dyes and Chromophores Development

Derivatives of this compound form the basis of several classes of functional dyes and chromophores, particularly "push-pull" systems. These molecules are characterized by an electron-donating group and an electron-accepting group linked by a π-conjugated spacer, which often includes the cyclopenta[b]pyridine core. This architecture results in a strong intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable optical properties. researchgate.net

A notable class of these dyes is derived from structures like 1H-cyclopenta[b]naphthalene-1,3(2H)-dione. mdpi.comnih.gov By varying the electron donor and acceptor moieties, the absorption and emission properties of these dyes can be precisely tuned across the visible spectrum. nih.gov For example, a series of push-pull dyes based on this scaffold exhibited absorption maxima ranging from 475 nm to 610 nm. nih.gov Synthesis of these dyes often involves a Knoevenagel condensation between an electron-accepting core and a suitable aldehyde. nih.gov

Researchers have also synthesized merocyanine (B1260669) dyes based on N-methyl derivatives of 2-(1-hydroxy-4-nitronaphthalen-2-yl)cyclopenta[b]pyridine. biosynth.com Other studies have focused on substituted 2-(ortho-hydroxyaryl)cyclopenta[b]pyridines, which exhibit interesting fluorescent properties that are sensitive to their environment, such as the presence of acid. chemscene.com These characteristics make cyclopenta[b]pyridine-based chromophores promising candidates for applications in sensors and nonlinear optics. researchgate.netchemscene.com

Photoinitiators for Photopolymerization Processes (e.g., 3D Printing)

A significant application of this compound derivatives, particularly push-pull dyes based on the related 1H-cyclopenta[b]naphthalene-1,3-dione scaffold, is their use as photoinitiators for free-radical polymerization. mdpi.combldpharm.com These dyes are key components in multi-component photoinitiating systems (PISs), which are highly sensitive to visible light, especially from sources like 405 nm LEDs. mdpi.com

These systems typically consist of three components:

The push-pull dye (the photoinitiator/photosensitizer).

An electron/hydrogen donor, such as ethyl dimethylaminobenzoate (EDB). mdpi.com

An electron acceptor, often an iodonium (B1229267) salt. mdpi.com

Upon irradiation, the dye absorbs light and enters an excited state, after which it can interact with the co-initiators to generate reactive free radicals that initiate the polymerization of monomers like acrylates. mdpi.combldpharm.com The efficiency of these systems has been demonstrated by their ability to achieve high monomer conversion rates. mdpi.com

This technology is particularly relevant for vat photopolymerization techniques, including 3D printing. mdpi.com The high reactivity of these dye-based PISs under low-intensity visible light allows for the rapid fabrication of complex 3D structures with high resolution. mdpi.com For example, 3D patterns have been successfully generated via laser writing using these systems. mdpi.com

Dye System ComponentsMonomerLight SourceFinal Conversion (%)Reference
Dye 8 / Iodonium Salt / EDBTMPTALED @ 405 nmHigh mdpi.com
Dye 9 / Iodonium Salt / EDBTMPTALED @ 405 nmHigh mdpi.com
Dye 5 / Iodonium Salt / EDBEbecryl 40LED @ 405 nmHigh
Dye 17 / Iodonium Salt / EDBEbecryl 40LED @ 405 nmHigh

This table summarizes the performance of selected cyclopenta[b]pyridine derivative-based photoinitiating systems in free-radical polymerization.

Development of Optical Memory Devices

The development of materials for optical memory devices relies on compounds that can switch between two stable or metastable states with distinct physical properties, such as their absorption or fluorescence, upon light irradiation. While photochromic compounds are generally candidates for such applications researchgate.net, the specific use of this compound derivatives in this field is an emerging area of research.

Studies have explored the creation of compounds with photoinduced fluorescence for potential use in optical memory. One investigation into copolymers based on 2,6-di(9H-carbazol-9-yl)pyridine and a cyclopentadithiophene derivative noted that the resulting electrochromic device displayed suitable optical memory, meaning it could maintain its switched optical state after the voltage was removed. This property is crucial for data storage applications, where information must be retained without a constant power supply. Although this research provides a promising link, more extensive studies are needed to fully establish this compound derivatives as a mainstream class of materials for optical memory devices.

Pyridine-Based Polymers in Advanced Materials

Polymers incorporating pyridine units into their backbone are known for a range of valuable properties, including thermal stability, electrical conductivity, and the ability to coordinate with metals. These characteristics make them suitable for advanced material applications, such as sensors, conductive films, and optoelectronics.

A significant example involves the synthesis of a series of pyridine-based polybenzimidazoles (PBIs) using pyridine dicarboxylic acids as monomers. These polymers were developed for use as high-temperature polymer electrolyte membranes in fuel cells. The inclusion of pyridine's basic nitrogen atoms into the polymer structure is a key feature. The resulting PBI membranes exhibited high proton conductivity (0.1 to 0.2 S/cm at 160 °C) and good mechanical integrity, making them feasible for fuel cells operating above 120 °C without external humidification. Other research has explored conjugated polymers with alternating pyridine and bis(3-alkylthiophene) units, which show facile n-doping and p-doping properties, indicating their potential in electronic applications. Copolymers containing pyridine moieties have also been synthesized that emit strong blue fluorescence, suggesting applications in optoelectronic devices.

Ligands in Organometallic Chemistry

The nitrogen atom in the pyridine ring of the this compound scaffold possesses a lone pair of electrons, making it an excellent coordination site for metal ions. Consequently, derivatives of this heterocycle are widely used as ligands in organometallic chemistry to form stable metal complexes.

One study detailed the synthesis and characterization of a series of transition metal complexes with tetrahydro-2-thioxo-1H-cyclopenta[b]pyridine-3-carbonitrile as a ligand. This ligand coordinated with metals such as Chromium(III), Cobalt(II), Copper(II), and Zinc(II) to form complexes of the types ML and ML2. The sulfur and nitrogen atoms within the ligand act as the binding sites for the metal ions. google.com

These organometallic complexes are not merely structural curiosities; they can possess significant catalytic activity. For example, metallocene complexes derived from heterocycle-fused cyclopentadienes are of great interest as single-site catalysts for producing polyolefins. The electronic and steric properties of the ligand framework, including the this compound core, can be systematically modified to tune the activity and selectivity of the resulting catalyst. Gold complexes featuring pyridine-based ligands have also been explored for their catalytic properties in various organic transformations.

Design and Synthesis of this compound-Based Ligands

The synthesis of ligands incorporating the this compound framework often involves multi-step sequences, starting from readily available precursors. Cyclocondensation reactions are a common strategy to construct the core heterocyclic system. For instance, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine can be synthesized through the reaction of cyclopentanone (B42830), ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) under reflux conditions. This foundational structure can then be further functionalized.

A notable synthetic route involves creating chiral bidentate ligands for asymmetric catalysis. In one approach, 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol is used as a key intermediate. This intermediate can be subjected to further reactions, such as those with phenylphosphonic dichloride, to introduce different functionalities. rsc.org Another sophisticated design involves Y-shaped chiral bipyridines (Y-BiPy), which feature a 5H-cyclopenta[2,1-b:3,4-b']dipyridine moiety as the coordinating site. The synthesis of these complex ligands can be achieved through late-stage palladium-catalyzed cross-coupling reactions to introduce various substituents or via double alkylation of the cyclopenta[b]dipyridine core with a chiral dibromide derived from naphthalene-2-carboxylic acid. chemrxiv.org

Other synthetic methodologies include the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide to yield highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. acs.org Additionally, a manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine ring in 2,3-cyclopenteno pyridine provides a route to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org

Table 1: Selected Synthetic Routes to this compound Derivatives

Starting Materials Key Reagents/Conditions Product Type Reference
Cyclopentanone, Ethyl acetoacetate, Ammonium acetate Reflux 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol
2,5-Diarylidenecyclopentanone, Propanedinitrile Sodium ethoxide or methoxide (B1231860) 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile acs.org
2,3-Cyclopenteno pyridine Mn(OTf)₂, t-BuOOH 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one rsc.org

Catalytic Applications of Organometallic Complexes Incorporating the Scaffold

Organometallic complexes featuring this compound-based ligands have demonstrated utility in various catalytic transformations. The rigid scaffold helps to define the geometry around the metal center, influencing the activity and selectivity of the catalyst.

Gold complexes, in particular, have been used in cycloisomerization reactions. Gold(I) and Gold(III) catalysts can efficiently transform 1,6-diyne esters into diverse products, including 1H-cyclopenta[b]naphthalenes. acs.orgntnu.no The reactivity and stability of these gold catalysts can be modulated by the electronic properties of the pyridine ligands. acs.orgacs.org For example, systematic studies on bis(pyridine)-ligated Au(III) complexes show that the electron density of the pyridine ring directly impacts the catalytic activity in reactions like the cyclopropanation of styrene. acs.orgacs.org

Ruthenium complexes have also been explored. While not all utilize the cyclopenta[b]pyridine scaffold directly, related pyridine-containing ligands form ruthenium carbonyl complexes that are active catalysts for the oxidation of primary and secondary alcohols at room temperature. frontiersin.org This highlights the general applicability of pyridine-based structures in supporting catalytic metal centers.

A significant area of application for chiral this compound derivatives is in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. The conformational rigidity of the cyclopenta[b]pyridine scaffold is advantageous for creating a well-defined chiral environment around the catalytic center.

Researchers have designed and synthesized novel chiral bidentate ligands based on the 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine framework. These ligands have been used to form chiral [N–I–N]⁺-type halogen bond complexes. These complexes, which feature a halogen bond-stabilized iodenium ion, are capable of transferring iodine(I) to alkenes in halocyclization reactions. rsc.org However, studies have shown that while the iodine transfer is efficient, it can proceed without enantioselectivity. This has been attributed to the existence of multiple ligand conformations with similar energies and an insufficient steric influence from the chiral ligand on the reaction center. rsc.org

Another promising approach involves the use of Y-BiPy ligands, which contain a 5H-cyclopenta[2,1-b:3,4-b']dipyridine coordinating site and an atropochiral binaphthyl unit. chemrxiv.org This design creates a distinct chiral pocket around the metal-binding site. These ligands have been investigated for their potential in transition-metal-catalyzed asymmetric reactions, such as the copper-catalyzed enantioselective ring-opening of cyclic diaryliodoniums with primary amines. chemrxiv.org

Table 2: Examples of Catalytic Systems Based on this compound Scaffolds

Catalyst/Ligand System Metal/Reagent Reaction Type Key Finding Reference
Chiral bidentate 6,7-dihydro-5H-cyclopenta[b]pyridine ligands Iodine(I) Asymmetric Halocyclization Efficient iodine(I) transfer but with no enantioselectivity observed. , rsc.org
Y-Shaped Chiral Bipyridines (Y-BiPy) Copper Enantioselective Ring-Opening Designed as versatile ligands for asymmetric catalysis with a defined chiral pocket. chemrxiv.org

Supramolecular Chemistry and Self-Assembly of this compound Systems

The well-defined structure and potential for incorporating multiple binding sites make the this compound scaffold a target for the construction of complex supramolecular architectures. These systems are governed by non-covalent interactions and can exhibit sophisticated functions like molecular recognition and sensing.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. The this compound unit can be integrated into larger macrocyclic or cage-like hosts.

A notable example is the design of a cryptand based on 5H-cyclopenta[2,1-b:3,4b′]pyridine moieties. researchgate.net Cryptands are cage-like molecules capable of encapsulating ions with high selectivity. Quantum chemical calculations (DFT) have been used to predict the ion selectivity of these novel cryptands, comparing them to the well-known [2.2.2] cryptand. Such studies on host-guest complexes aim to understand how the host structure can adjust to accommodate specific metal ions, which is crucial for designing selective binders. researchgate.net In a related area, metallosupramolecular M₄L₆ tetrahedral cages have been self-assembled from bisbidentate quaterpyridine ligands and metal ions, creating a paramagnetic host capable of encapsulating paramagnetic guest anions like [FeCl₄]⁻. rsc.org This demonstrates the use of pyridine-based building blocks in creating complex hosts where host-guest interactions can even mediate magnetic properties. rsc.org

Development of Synthetic Receptors and Sensors

A synthetic receptor is a molecule designed to bind a specific guest, and if this binding event produces a measurable signal, it can function as a sensor. The principles of molecular recognition seen in host-guest systems are fundamental to sensor design.

The development of cryptands from 5H-cyclopenta[2,1-b:3,4b′]pyridine units is a direct step towards creating synthetic receptors for specific ions. researchgate.net By predicting and understanding the cation selectivity through computational methods, it becomes possible to tailor the host's cavity size and binding properties to target a particular ion. researchgate.net While specific sensor applications using this exact scaffold are still emerging, the foundational work on selective ion binding provides a clear pathway for their development. The broader field of synthetic receptors often utilizes modular components to create sensors for various molecules, and rigid heterocyclic scaffolds like cyclopenta[b]pyridine are ideal candidates for constructing the recognition part of such systems. nih.gov

Templated Synthesis Approaches Utilizing the Scaffold

In templated synthesis, a molecule or ion (the template) directs the formation of a product that would not form, or would form in lower yield, in its absence. The self-assembly of complex supramolecular structures can be viewed as a templated process.

Table of Mentioned Compounds

Compound Name
This compound
This compound-4,5-dione
1H-Cyclopenta[b]naphthalene
2,3-Cyclopenteno pyridine
2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol
5H-cyclopenta[2,1-b:3,4-b']dipyridine
5H-cyclopenta[2,1-b:3,4b′]pyridine
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
9,9′-bifluorenyl-9,9′-diol
Aniline
Bromoacetyl bromide
Copper
Cyclopentanone
Ethyl acetoacetate
Gold
Iodine
Naphthalene-2-carboxylic acid
Phenylphosphonic dichloride
Propanedinitrile
Pyridine
Ruthenium
Styrene

Advanced Derivatives and Analogues of 1h Cyclopenta B Pyridine in Research

Synthesis and Research of Substituted 1H-Cyclopenta[b]pyridine Scaffolds

The functionalization of the this compound skeleton has been achieved through a variety of synthetic strategies, including multicomponent reactions and cyclization methods. These approaches allow for the introduction of diverse substituents, leading to libraries of compounds for further investigation.

A prominent strategy for synthesizing substituted cyclopenta[b]pyridines involves multicomponent reactions (MCRs). One such method utilizes vinilydene Meldrum's acid, ethyl 2-amino-4-dioxo-4-arylbutanoates, activated acetylenic compounds, and primary amines in water at room temperature. researchgate.net This green chemistry approach provides high yields and straightforward product isolation. researchgate.net The resulting compounds have been evaluated for their antioxidant and antibacterial properties. researchgate.net Another multicomponent approach involves the reaction of arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one, which unexpectedly yields tricyclic cyclopenta[d]pyrazolo[3,4-b]pyridines through a four-component bicyclization process. acs.org

Cyclization reactions are also fundamental to constructing this scaffold. For instance, the reaction of cyclopentanone (B42830) with freshly-prepared sodium methoxide (B1231860) and methyl formate (B1220265) produces (Z)-(2-oxocyclopentylidene) methanolate. ijpsonline.comijpsonline.com This intermediate reacts further with cyanothioacetamide to yield 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile, a versatile precursor for more complex derivatives. ijpsonline.comijpsonline.com Research has also focused on creating derivatives with potential biological activity. Compounds with the cyclopenta[b]pyridine scaffold have been noted to exhibit anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For example, zinc complexes of N-(2-(diphenylphosphaneyl)ethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine have been synthesized and utilized as catalysts in the ring-opening polymerization of lactides. mdpi.com

Compound NameSynthetic MethodKey Research FindingsReference(s)
Substituted 6,7-dihydro-5H-cyclopenta[b]pyridinesMulticomponent reaction in waterGood yields, antioxidant and antibacterial activity. researchgate.net
Benzyl 4-(3-chloro-2-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro-1H-cyclopenta(b)pyridine-3-carboxylateMulti-step condensation, cyclization, and substitution reactionsPotential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
2-Thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrileCyclization from (Z)-(2-oxocyclopentylidene) methanolate and cyanothioacetamideA versatile intermediate for further synthesis. ijpsonline.comijpsonline.com
N-(2-(diphenylphosphaneyl)ethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amineReductive amination of 5,6-dihydro-7H-cyclopenta[b]pyridin-7-oneForms zinc complexes that act as efficient catalysts for lactide polymerization. mdpi.com

Exploration of Octahydro and Dihydro-1H-Cyclopenta[b]pyridine Derivatives

The partial or complete saturation of the this compound ring system gives rise to dihydro and octahydro derivatives. These analogues possess increased three-dimensionality and conformational rigidity, making them valuable scaffolds in medicinal chemistry.

Octahydro-1H-cyclopenta[b]pyridine, also known as octahydro- biosynth.compyrindine, is the fully saturated version of the scaffold. nih.gov Research into its derivatives has led to the synthesis of conformationally restricted analogues of bioactive molecules. A notable example is the development of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a bicyclic, conformationally restricted analogue of γ-aminobutyric acid (GABA). researchgate.net The synthesis was achieved in an eight-step sequence starting from quinolinic acid, with key steps including the reaction of 2,3-bis(chloromethyl)pyridine (B1602016) and the catalytic reduction of the pyridine (B92270) ring. researchgate.netresearchgate.net Derivatives of octahydro-1H-cyclopenta[b]pyridine have previously been incorporated into biologically relevant molecules, demonstrating the utility of this scaffold. researchgate.net

Dihydro-1H-cyclopenta[b]pyridine derivatives have also been a focus of research. For example, new analogues of the drug tacrine (B349632) have been developed based on the 2,3-dihydro-1H-cyclopenta[b]quinoline system for the potential inhibition of acetylcholinesterase (AChE). mdpi.comnih.gov These molecules were synthesized via a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline. mdpi.comnih.gov The resulting compounds showed high activity and selectivity for AChE over butyrylcholinesterase (BChE). mdpi.comnih.gov

Compound NameSaturation LevelSynthetic ApproachResearch FocusReference(s)
Octahydro-1H-cyclopenta[b]pyridineFully Saturated (Octahydro)Catalytic reduction of pyridine ring.Core scaffold for various derivatives. biosynth.comnih.gov
rel-(4aS,6R,7aR)-Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acidFully Saturated (Octahydro)8-step synthesis from quinolinic acid.Conformationally restricted GABA analogue. researchgate.netresearchgate.net
2,3-Dihydro-1H-cyclopenta[b]quinoline derivativesPartially Saturated (Dihydro)Condensation reaction with 8-aminoalkyl derivatives.Acetylcholinesterase (AChE) inhibitors. mdpi.comnih.gov

Research on Spiro Systems Incorporating the Cyclopenta[b]pyridine Core

Spiro compounds, characterized by a central atom shared by two rings, possess unique three-dimensional structures that are of great interest in drug discovery. ontosight.aibohrium.com The incorporation of the cyclopenta[b]pyridine core into spirocyclic systems has led to the synthesis of novel and complex molecular architectures.

A practical strategy for creating spirocyclopenta[b]pyridines involves the radical cyclization of arylethynylpyridines with diorganyl diselenides, using Oxone® as an oxidant. This metal-free approach efficiently yields 5-seleno-substituted spirocyclopenta[b]pyridines-2,5-dien-4-ones. researchgate.net

Multicomponent reactions are also a powerful tool for constructing these complex structures. An aqueous three-component reaction of isatin, 4-aminocoumarin, and a 1,3-dicarbonyl compound has been reported for the synthesis of spiro[chromeno[4,3-b]cyclopenta[e]pyridine-7,3'-indoline]trione. bohrium.com Similarly, novel spiro[dihydropyridine-oxindoles] have been synthesized through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid. beilstein-journals.org

More elaborate spiro systems have also been reported. For example, the reaction of 1,3-dihydro-3-(2-oxocycloalkylidene)indol-2-(1H)-ones with 3-amino-1-phenyl-2-pyrazolin-5-one (B160911) yielded complex hexahydrospiro[3H-indole-3,4'-[4H]pyrazolo[3,4-b]cyclopenta[b]pyridine]-2(1H),3'-diones. csirs.org.in Another complex spiro compound, 3-amino-4-phenyl-5,6,7,8-tetrahydro-3aH-spiro[cyclopenta[b]pyrrolo[3,4-d]pyridine-1,2'- biosynth.comrsc.orgdioxolane]-3a,8b(4H)-dicarbonitrile, highlights the structural diversity achievable with this scaffold. ontosight.ai

Compound NameKey Structural FeatureSynthetic MethodReference(s)
5-Seleno-substituted spirocyclopenta[b]pyridines-2,5-dien-4-onesSpiro junction with a seleno-substituentRadical cyclization of arylethynylpyridines researchgate.net
Spiro[chromeno[4,3-b]cyclopenta[e]pyridine-7,3'-indoline]trioneSpiro fusion of chromenopyridine and indolineAqueous three-component reaction bohrium.com
Hexahydrospiro[3H-indole-3,4'-[4H]pyrazolo[3,4-b]cyclopenta[b]pyridine]-2(1H),3'-dionesSpiro fusion of indole (B1671886) and pyrazolocyclopentapyridineReaction of indol-2-ones with aminopyrazolone csirs.org.in
Cyclopentyl-fused spiro[dihydropyridine-oxindoles]Spiro fusion of dihydropyridine (B1217469) and oxindoleThree-component reaction of arylamine, isatin, and cyclopentanedione beilstein-journals.org

Investigation of Extended Fused Ring Systems with this compound Moieties

Fusing additional rings to the this compound core generates extended polycyclic systems with modified electronic and steric properties. These investigations have uncovered novel chemical transformations and created structurally diverse molecules.

Photochemical methods have been employed to construct complex fused systems. A notable example is the photoinduced assembly of the 3,4,4a,7a-tetrahydro-1H-cyclopenta[b]pyridine-2,7-dione core from allomaltol derivatives. rsc.org This process involves the light-induced contraction of the allomaltol ring followed by intramolecular cyclization. rsc.orgresearchgate.net This strategy has also been used to develop benzo ontosight.aicsirs.org.inimidazo[1,2-a]cyclopenta[e]pyridine derivatives from allomaltols containing a benzimidazole (B57391) fragment. researchgate.net

Multicomponent reactions have proven effective in building extended fused systems. A four-component bicyclization strategy involving arylglyoxals, pyrazol-5-amines, aromatic amines, and either 4-hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones has been established. acs.org This method provides a flexible route to multicyclic pyrazolo[3,4-b]pyridines, including skeletally diverse tricyclic cyclopenta[d]pyrazolo[3,4-b]pyridines. acs.org The reaction proceeds stereoselectively and allows for the creation of complex fused heterocycles from simple starting materials. acs.org The synthesis of 2',3',4'a,5',6',7'-hexahydro-[4H]pyrazolo[3,4-b]cyclopenta[b]pyridine derivatives represents another class of extended fused systems. csirs.org.in

Compound SystemSynthetic MethodKey Structural FeatureReference(s)
4a,7a-Dihydroxy-5-methyl-3,4,4a,7a-tetrahydro-1H-cyclopenta[b]pyridine-2,7-dionesPhotoinduced ring contraction and cyclizationInternally functionalized, fused dione (B5365651) system rsc.orgresearchgate.net
Benzo ontosight.aicsirs.org.inimidazo[1,2-a]cyclopenta[e]pyridine derivativesUV-mediated approach from allomaltol derivativesFusion of benzimidazole and cyclopenta[b]pyridine researchgate.net
Tricyclic cyclopenta[d]pyrazolo[3,4-b]pyridinesFour-component bicyclizationFusion of pyrazole (B372694) and cyclopenta[b]pyridine acs.org
Hexahydro-[4H]pyrazolo[3,4-b]cyclopenta[b]pyridine derivativesCondensation reactionFusion of pyrazole and cyclopenta[b]pyridine csirs.org.in

Q & A

Q. What advanced computational methods are suitable for modeling the supramolecular interactions of this compound in host-guest systems?

  • Modeling Framework : Apply symmetry-adapted perturbation theory (SAPT) to quantify dispersion and electrostatic contributions. Simulate host-guest binding using molecular dynamics (MD) with explicit solvent models. Validate predictions via isothermal titration calorimetry (ITC) and 1H^1H-NMR titration experiments .

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